molecular formula C6H11NO2 B8011723 4-Hydroxyazepan-2-one

4-Hydroxyazepan-2-one

Cat. No.: B8011723
M. Wt: 129.16 g/mol
InChI Key: XVDBDDBVVSJTIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxyazepan-2-one can be synthesized through several methods. One common approach involves the cyclization of 6-aminohexanoic acid under acidic conditions. The reaction typically proceeds as follows:

    Step 1: 6-Aminohexanoic acid is dissolved in a suitable solvent, such as water or ethanol.

    Step 2: An acid catalyst, such as hydrochloric acid, is added to the solution.

    Step 3: The mixture is heated to promote cyclization, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts, such as solid acids, can enhance the efficiency of the cyclization process.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyazepan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in the formation of 4-oxoazepan-2-one.

    Reduction: The compound can be reduced to form 4-aminoazepan-2-one.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: 4-Oxoazepan-2-one

    Reduction: 4-Aminoazepan-2-one

    Substitution: Various substituted azepan-2-one derivatives

Scientific Research Applications

4-Hydroxyazepan-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for various biochemical assays.

    Industry: this compound is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 4-hydroxyazepan-2-one depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation through enzymatic catalysis. In drug development, the compound may interact with specific molecular targets, such as receptors or enzymes, to exert its effects. The exact pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

4-Hydroxyazepan-2-one can be compared to other similar compounds, such as:

    4-Hydroxybutan-2-one: A beta-hydroxy ketone with different chemical properties and applications.

    4-Hydroxy-2-quinolone: A heterocyclic compound with significant pharmaceutical and biological activities.

    4-Hydroxy-2-pyrone: Known for its bioactivity and use in organic synthesis.

Uniqueness: this compound is unique due to its seven-membered ring structure and the presence of both a hydroxyl group and a lactam moiety. This combination of features makes it a versatile compound with diverse applications in various fields.

Properties

IUPAC Name

4-hydroxyazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-5-2-1-3-7-6(9)4-5/h5,8H,1-4H2,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDBDDBVVSJTIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)NC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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